molecular formula C22H22O5 B3583430 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

Cat. No.: B3583430
M. Wt: 366.4 g/mol
InChI Key: CHBVCMVARBZIQF-UHFFFAOYSA-N
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Description

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is an ester compound characterized by its complex structure, which includes a chromenone core, a phenoxy group, and an ethylbutanoate ester moiety. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate typically involves the esterification of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-ol with 2-ethylbutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and acid or base catalyst

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is unique due to its complex structure, which combines a chromenone core with a phenoxy group and an ethylbutanoate ester moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler esters .

Properties

IUPAC Name

[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-15(5-2)22(24)27-17-9-10-18-19(12-17)25-13-20(21(18)23)26-16-8-6-7-14(3)11-16/h6-13,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBVCMVARBZIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 4
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 5
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Reactant of Route 6
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate

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